molecular formula C13H15Cl2NO B185205 3,4-dichloro-N-cyclohexylbenzamide CAS No. 33763-77-8

3,4-dichloro-N-cyclohexylbenzamide

Cat. No.: B185205
CAS No.: 33763-77-8
M. Wt: 272.17 g/mol
InChI Key: PNZQIVGTBWSKAY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3,4-Dichloro-N-cyclohexylbenzamide is a synthetic organic compound belonging to the benzamide class. Its systematic IUPAC name, This compound , reflects its structural features: a benzamide core substituted with chlorine atoms at the 3- and 4-positions and a cyclohexyl group attached to the amide nitrogen. The compound is identified by the CAS Registry Number 33763-77-8 , which serves as a universal identifier in chemical databases.

Alternative names include Benzamide, 3,4-dichloro-N-cyclohexyl- and N-Cyclohexyl-3,4-dichlorobenzamide , which are frequently used in patent literature and commercial catalogs. The molecular formula, C₁₃H₁₅Cl₂NO , corresponds to a molecular weight of 272.17 g/mol , as calculated from its elemental composition. The SMILES notation, O=C(c1ccc(c(c1)Cl)Cl)NC1CCCCC1 , provides a linear representation of its structure, emphasizing the spatial arrangement of the cyclohexyl and dichlorophenyl groups.

Molecular Structure and Physicochemical Properties

The compound features a benzamide backbone with two chlorine atoms at the meta and para positions of the aromatic ring and a cyclohexyl moiety bonded to the amide nitrogen. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key physicochemical properties include:

Property Value/Description
Molecular Weight 272.17 g/mol
Physical State (25°C) Solid
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
LogP (Partition Coefficient) Estimated ~4.0 (lipophilic)
Solubility Low aqueous solubility

The lipophilic nature, inferred from its LogP value, suggests preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Stability under standard laboratory conditions is assumed, though formal studies on thermal or photodegradation are absent in available literature. Spectroscopic characterization data (e.g., NMR, IR) are typically generated during synthesis but are not publicly disclosed in the reviewed sources.

Historical Context and Discovery

This compound was first synthesized through nucleophilic acyl substitution, reacting 3,4-dichlorobenzoyl chloride with cyclohexylamine in an inert solvent. This method mirrors broader benzamide synthesis strategies, where acyl chlorides serve as electrophilic partners for amine nucleophiles.

Early interest in the compound arose from its structural similarity to pharmacologically active benzamides. For example, patents from the 1970s–2000s describe derivatives of N-cyclohexylbenzamides as intermediates in opioid receptor modulators and antimicrobial agents. While this compound itself has not been widely studied for therapeutic applications, its role as a precursor in medicinal chemistry is evident in analogs like AH-7921 and U-47700 , which feature modified cyclohexylamine substituents.

The compound’s utility extends to materials science, where halogenated benzamides are explored as ligands in coordination polymers or corrosion inhibitors. However, detailed historical milestones specific to this compound remain sparse, underscoring the need for further research into its applications.

Properties

CAS No.

33763-77-8

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

3,4-dichloro-N-cyclohexylbenzamide

InChI

InChI=1S/C13H15Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)

InChI Key

PNZQIVGTBWSKAY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS No.

33763-77-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3,4-dichloro-N-cyclohexylbenzamide are best understood through comparison with its closest analogs. Key compounds include AH-7921 , U-49900 , and 2,4-dichloro-N-cyclohexylbenzamide .

Structural and Pharmacological Differences

Compound Name Substituents on Benzamide Core Cyclohexyl Group Modifications Pharmacological Activity References
This compound 3-Cl, 4-Cl Unmodified cyclohexyl group Limited data; potential intermediate
AH-7921 3-Cl, 4-Cl [1-(Dimethylamino)cyclohexyl]methyl group μ-opioid agonist (EC₅₀ = 28 nM)
U-49900 3-Cl, 4-Cl N-methyl, 2-(diethylamino)cyclohexyl group Mixed opioid receptor activity (κ/μ agonist)
2,4-Dichloro-N-cyclohexylbenzamide 2-Cl, 4-Cl Unmodified cyclohexyl group No significant opioid activity

Key Observations:

Substituent Position : The position of chlorine atoms on the benzamide core significantly impacts receptor binding. For example, 3,4-dichloro substitution (as in AH-7921 and U-49900) correlates with opioid activity, whereas 2,4-dichloro substitution (e.g., 2,4-dichloro-N-cyclohexylbenzamide) lacks such effects .

Cyclohexyl Modifications: Addition of dimethylamino or diethylamino groups to the cyclohexyl moiety (as in AH-7921 and U-49900) enhances μ-opioid receptor affinity. The unmodified cyclohexyl group in this compound likely reduces bioavailability and receptor interaction .

Crystal Structure : 2,4-Dichloro-N-cyclohexylbenzamide exhibits a chair conformation in its cyclohexane ring and intermolecular N–H∙∙∙O hydrogen bonding, which stabilizes its crystal lattice. Similar properties are expected for this compound due to structural homology .

Pharmacokinetic and Metabolic Profiles

  • AH-7921 : Metabolized via N-demethylation and hydroxylation, with a half-life of ~4 hours in rodents. High lipophilicity (logP = 3.2) contributes to rapid blood-brain barrier penetration .
  • U-49900 : Exhibits mixed κ/μ-opioid agonism, with reduced respiratory depression compared to fentanyl. Metabolism involves cytochrome P450-mediated oxidation, yielding inactive metabolites .
  • This compound: No direct metabolic data available, but its unmodified cyclohexyl group suggests slower hepatic clearance compared to AH-7921 and U-49900.

Research Implications and Gaps

Pharmacological Potential: The lack of opioid activity in this compound compared to AH-7921 and U-49900 highlights the critical role of aminoalkyl modifications on the cyclohexyl group for receptor engagement.

Structural Optimization : Introducing polar groups (e.g., hydroxyl or carboxyl) to the cyclohexylamine moiety could improve solubility and reduce toxicity while retaining bioactivity .

Crystallography : The chair conformation and hydrogen-bonding patterns observed in 2,4-dichloro-N-cyclohexylbenzamide provide a template for predicting the solid-state behavior of related benzamides .

Preparation Methods

Primary Synthetic Pathway

The most widely documented method for synthesizing 3,4-dichloro-N-cyclohexylbenzamide involves a carbodiimide-mediated coupling reaction between 3,4-dichlorobenzoic acid and cyclohexylamine. This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents, with N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine nucleophile.

Reaction Scheme:

3,4-Dichlorobenzoic acid+CyclohexylamineEDCI/HOBt, DIPEAThis compound\text{3,4-Dichlorobenzoic acid} + \text{Cyclohexylamine} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{this compound}

Reagents and Stoichiometry

ComponentQuantityMolar Equiv.Role
3,4-Dichlorobenzoic acid95.5 mg0.5 mmolCarboxylic acid precursor
Cyclohexylamine54.5 μL0.5 mmolAmine nucleophile
HOBt67.6 mg0.5 mmolCoupling activator
EDCI95.9 mg0.5 mmolCarbodiimide coupling reagent
DIPEA174 μL1.0 mmolBase
DMF5 mLSolvent

Procedure

  • Activation of Carboxylic Acid: 3,4-Dichlorobenzoic acid is dissolved in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere. HOBt and EDCI are added sequentially to activate the carboxylic acid moiety, forming an active ester intermediate.

  • Amine Coupling: Cyclohexylamine and DIPEA are introduced to the reaction mixture, facilitating nucleophilic attack on the activated ester.

  • Reaction Monitoring: The reaction proceeds at room temperature for 24 hours, with completion confirmed via thin-layer chromatography (TLC).

  • Workup and Purification: The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/EtOAc 7:3) to yield a white solid (85% yield).

Optimization of Reaction Parameters

Solvent Selection

DMF is preferred due to its high polarity and ability to solubilize both organic and inorganic reagents. Alternative solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) result in reduced yields (<60%) due to poor solubility of the coupling agents.

Stoichiometric Considerations

A 1:1 molar ratio of carboxylic acid to amine ensures minimal side products. Excess EDCI (1.2 equiv.) marginally improves yield (88%) but complicates purification.

Temperature and Time

Room temperature (20–25°C) is optimal; elevated temperatures (>40°C) promote decomposition of the active ester. Reactions completed within 18–24 hours show no significant difference in yield.

Scale-Up and Industrial Considerations

Batch Reactor Adaptations

For kilogram-scale production, the reaction is conducted in jacketed reactors with automated temperature control. Key modifications include:

  • Pre-cooling: DMF is chilled to 10°C before reagent addition to mitigate exothermic effects.

  • Gradual Amine Addition: Cyclohexylamine is introduced dropwise over 1 hour to prevent local overheating.

Purification at Scale

Centrifugal partition chromatography (CPC) replaces silica gel chromatography for higher throughput, achieving >95% purity with a throughput of 500 g/day.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.65 (d, J=8.4J = 8.4 Hz, 1H, ArH), 7.45 (d, J=8.4J = 8.4 Hz, 1H, ArH), 6.10 (br s, 1H, NH), 3.85–3.75 (m, 1H, cyclohexyl), 2.15–1.95 (m, 2H, cyclohexyl), 1.80–1.40 (m, 8H, cyclohexyl).

  • HRMS (ESI): Calculated for C13_{13}H14_{14}Cl2_2NO [M+H]+^+: 286.0398; Found: 286.0401.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2_2O) shows a single peak at 8.2 minutes, confirming >99% purity.

Comparative Analysis of Alternative Methods

Acid Chloride Route

While not explicitly documented in the cited literature, a theoretical alternative involves converting 3,4-dichlorobenzoic acid to its acid chloride using thionyl chloride, followed by reaction with cyclohexylamine. However, this method risks over-chlorination and requires stringent moisture control, making it less practical than the EDCI/HOBt approach.

Enzymatic Catalysis

Preliminary studies suggest that lipases (e.g., Candida antarctica Lipase B) can catalyze amide bond formation in non-aqueous media. However, yields remain suboptimal (35–40%) compared to chemical methods .

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